Sabcomeline

Content Navigation

CAS Number

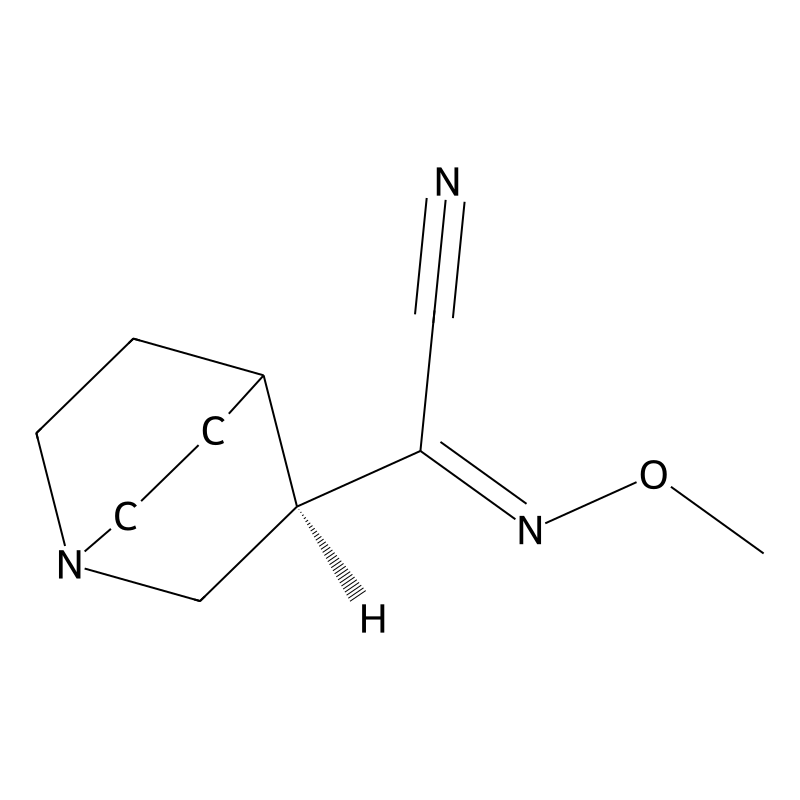

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sabcomeline (SB-202026) is a highly potent, functionally selective muscarinic acetylcholine receptor (mAChR) partial agonist, primarily utilized as a reference standard in neuropharmacological assays and receptor reserve studies. Available in both free base (CAS 159912-53-5) and hydrochloride salt forms, it exhibits high binding affinity across muscarinic subtypes but differentiates itself through its low intrinsic efficacy. Unlike traditional full agonists, sabcomeline leverages tissue-specific receptor reserves to exert M1-dominant functional effects while minimizing M2- and M3-mediated peripheral activities. For procurement teams and assay developers, this translates to a highly predictable, low-noise pharmacological tool essential for isolating central cognitive enhancement pathways from confounding peripheral cholinergic responses in complex in vitro and in vivo models [1].

Substituting sabcomeline with other muscarinic agonists, such as xanomeline, milameline, or full agonists like carbachol and oxotremorine-M, severely compromises assay specificity and reproducibility. While these compounds may share similar binding affinities across the five mAChR subtypes, their functional efficacies diverge significantly depending on the receptor reserve of the target tissue. Full agonists like carbachol trigger massive M2- and M3-mediated off-target effects, such as bradycardia and smooth muscle contraction, confounding M1-specific data. Conversely, other partial agonists like xanomeline exhibit higher intrinsic efficacy than sabcomeline, leading to a loss of the strict functional selectivity required to isolate M1 pathways without peripheral noise. Procuring the exact sabcomeline molecule ensures a consistently low-efficacy profile across subtypes, which is critical for maintaining high signal-to-noise ratios in functional microphysiometry and neurochemical efflux studies [1].

Superior In Vivo Potency for Cortical Acetylcholine Efflux

In comparative microdialysis studies measuring neurochemical efflux in the medial prefrontal cortex of awake subjects, sabcomeline demonstrates a significantly higher functional potency than the closely related partial agonist xanomeline. Sabcomeline achieves a statistically significant increase in acetylcholine efflux at a dose of 1 mg/kg, whereas xanomeline requires a 10-fold higher dose (10 mg/kg) to produce a comparable significant effect. This quantitative advantage allows researchers to use substantially lower concentrations of the active pharmaceutical ingredient, minimizing the risk of dose-dependent off-target toxicity and conserving material during extensive in vivo screening campaigns [1].

| Evidence Dimension | Minimum effective dose for significant cortical acetylcholine efflux |

| Target Compound Data | Sabcomeline: 1.0 mg/kg (s.c.) |

| Comparator Or Baseline | Xanomeline: 10.0 mg/kg (s.c.) |

| Quantified Difference | Sabcomeline requires a 10-fold lower dose to achieve significant efflux. |

| Conditions | In vivo microdialysis in awake, freely moving rat medial prefrontal cortex. |

Procuring sabcomeline enables the use of 10-fold lower dosing in neurochemical assays, drastically reducing off-target toxicity and extending the lifespan of procured chemical stock.

High-Affinity Receptor Binding Comparable to Full Agonist Benchmarks

Despite its distinct partial agonist profile, sabcomeline maintains a high binding affinity that matches standard full agonists used as assay benchmarks. In competitive radioligand binding assays using rat brain membranes, sabcomeline displaced [3H]-oxotremorine-M with an IC50 of 14 nM. This potency is nearly identical to that of the high-efficacy full agonist oxotremorine-M itself (IC50 = 13 nM). This tight binding characteristic ensures that sabcomeline can effectively compete at the receptor site, making it a highly reliable reference standard for displacement assays and structural biology studies requiring stable ligand-receptor complexes [1].

| Evidence Dimension | Binding affinity (IC50) for muscarinic receptors |

| Target Compound Data | Sabcomeline: 14 nM |

| Comparator Or Baseline | Oxotremorine-M (Full Agonist): 13 nM |

| Quantified Difference | Equivalent high-affinity binding (Δ 1 nM) despite divergent functional efficacy. |

| Conditions | [3H]-oxotremorine-M displacement assay in rat brain membranes. |

It guarantees that sabcomeline can be used as a direct, high-affinity competitor in radioligand assays without requiring concentration adjustments compared to standard full agonists.

Functional Selectivity via Attenuated M2/M3 Peripheral Efficacy

The primary procurement advantage of sabcomeline lies in its ability to decouple M1-mediated central effects from M2/M3-mediated peripheral toxicity. In functional in vitro models, sabcomeline achieves maximal depolarization of the superior cervical ganglion (an M1-mediated effect) at low concentrations (300 nM). Critically, it produces a substantially lower maximal effect than high-efficacy agonists like carbachol on M2-mediated acetylcholine release and M3-mediated smooth muscle contraction. This attenuated efficacy at M2 and M3 receptors prevents the assay-ruining bradycardia and tremor commonly induced by full agonists, providing a cleaner pharmacological window for M1-focused research [1].

| Evidence Dimension | Maximal functional efficacy at M2/M3 receptors |

| Target Compound Data | Sabcomeline: Low maximal effect (partial agonism) |

| Comparator Or Baseline | Carbachol / Oxotremorine-M: High maximal effect (full agonism) |

| Quantified Difference | Sabcomeline significantly attenuates M2/M3-mediated downstream responses while preserving M1 activation. |

| Conditions | In vitro functional models (guinea pig ileum and superior cervical ganglion). |

Buyers requiring a clean M1 activation profile must select sabcomeline to avoid the confounding peripheral smooth muscle and cardiac assay noise caused by full agonists.

Reference Standard for Receptor Reserve Microphysiometry

Because sabcomeline acts as a low-efficacy partial agonist across most muscarinic subtypes but behaves as a near-full agonist in tissues with high receptor reserve, it is a highly validated reference compound for mapping receptor reserve dynamics. Assay developers procure sabcomeline to calibrate microphysiometry equipment and validate the functional expression levels of cloned hM1-hM5 receptors against higher-efficacy comparators like xanomeline [1].

In Vivo Neurochemical Efflux Profiling

Sabcomeline's superior potency in driving cortical acetylcholine and dopamine efflux at low doses (1 mg/kg) makes it a highly reliable positive control for microdialysis studies. Laboratories evaluating novel procognitive agents use sabcomeline to establish baseline neurochemical responses without triggering the severe peripheral toxicity associated with higher-dose alternatives [2].

Development of M1-Biased Allosteric Modulators

In the search for highly selective positive allosteric modulators (PAMs) of the M1 receptor, sabcomeline serves as an essential orthosteric probe. Its high binding affinity (IC50 = 14 nM) combined with low intrinsic efficacy provides a stable baseline state, allowing researchers to accurately quantify the efficacy-boosting effects of co-administered PAMs in complex functional assays [3].

References

- [1] Wood MD, et al. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. Br J Pharmacol. 1999;126(7):1620-1624.

- [2] Li Z, et al. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain. Eur J Pharmacol. 2008;596(1-3):89-96.

- [3] Loudon JM, et al. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. J Pharmacol Exp Ther. 1997;283(3):1059-68.